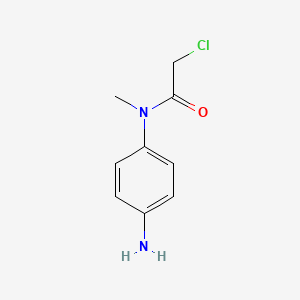

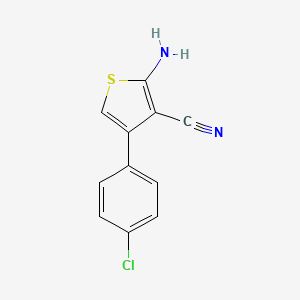

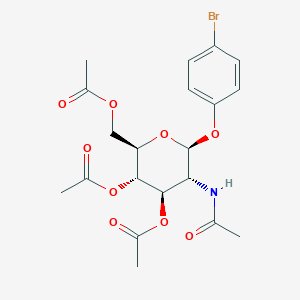

N-(4-aminophenyl)-2-chloro-N-methylAcetamide

Overview

Description

The compound "N-(4-aminophenyl)-2-chloro-N-methylAcetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to a nitrogen atom. Acetamides are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related acetamide compounds has been described in several studies. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . The process achieved high yields for each step, with a total yield of 88.0%. Similarly, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was reported, starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using spectroscopic methods. For example, the structural, vibrational, and quantum chemical properties of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using Fourier transform infrared (FTIR) and FT-Raman spectra, as well as ab initio and DFT studies . These studies help in understanding the influence of substituents on the amide group and can be applied to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

The chemical reactivity of acetamide compounds can be inferred from the synthesis and characterization of related compounds. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone involved acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization . These reactions highlight the potential chemical transformations that acetamide derivatives can undergo, which may also be relevant for "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The spectroscopic analysis, including IR and MS, provides information on the characteristic peaks and helps in the identification of the molecular structure . Additionally, the study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides using variable temperature NMR experiments and X-ray crystallography can shed light on the intermolecular interactions that may be present in "this compound" .

Scientific Research Applications

Antimalarial Activity

A series of compounds related to N-(4-aminophenyl)-2-chloro-N-methylAcetamide have been synthesized and studied for their antimalarial activity. These studies have shown promising results against Plasmodium berghei infections in mice and in primate models. The compounds demonstrate high activity against resistant strains of parasites and possess pharmacokinetic properties that may protect against infection for extended periods after oral administration (Werbel et al., 1986).

Synthesis Processes

Research has focused on the synthesis processes of related chemical structures. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone, a related compound, was achieved with an overall yield of about 44%, indicating the compound's synthetic accessibility and potential for further research applications (Teng Da-wei, 2011).

Antitumor Activities

Compounds structurally related to this compound have been investigated for their antitumor properties. Specifically, 2-(4-Aminophenyl)benzothiazoles, a structurally related group, have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. These studies suggest a possible novel mechanism of action for these benzothiazoles (Chua et al., 1999).

Interaction with Biological Systems

Research has also explored how related compounds interact with biological systems. For example, a study on aqueous cation-amide binding using N-methylacetamide, a compound similar in structure, provides insights into specific ion effects on proteins. This research is significant for understanding protein interactions in biological systems (Pluhařová et al., 2014).

Comparative Metabolism Studies

Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological aspects of related compounds (Coleman et al., 2000).

Novel Chemical Synthesis

Innovative chemical synthesis techniques are being developed for related compounds. For instance, the radiosynthesis of [(11)C]AZD8931, a compound structurally similar to this compound, demonstrates the potential for creating novel imaging agents for medical applications (Wang et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to have antimicrobial activity

Mode of Action

Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might interact with its targets by disrupting cell membranes and interfering with intracellular processes.

Biochemical Pathways

Similar compounds have been found to affect the dna of microbial cells . This suggests that this compound might also interfere with DNA synthesis or function, leading to downstream effects such as inhibition of cell replication.

Pharmacokinetics

Similar compounds have been found to have low metabolic stability . This suggests that this compound might also have low metabolic stability, which could impact its bioavailability.

Result of Action

Similar compounds have been found to cause significant apoptotic death in certain cell lines . This suggests that this compound might also induce apoptosis in targeted cells.

Action Environment

Similar compounds have been found to be influenced by heavy metals present in the organisms . This suggests that environmental factors such as the presence of heavy metals might also influence the action of this compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-(4-aminophenyl)-2-chloro-N-methylAcetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine and amide functional groups, which are crucial in protein folding and enzyme activity . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the compound’s stability and reactivity in biological systems.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of certain signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, altering their activity and thus influencing metabolic pathways. Furthermore, it may interact with DNA or RNA, leading to changes in gene expression that can affect cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage level is required to achieve a noticeable impact on cellular function. High doses may lead to toxicity, affecting vital organs and systems in the body.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name |

N-(4-aminophenyl)-2-chloro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIHSYGISQYKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)